molecular formula C25H20BrN5O4S B11673880 (2-{(E)-[2-({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid

(2-{(E)-[2-({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid

Cat. No.: B11673880
M. Wt: 566.4 g/mol
InChI Key: KVYYMWRBXLHCJC-MZJWZYIUSA-N
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Preparation Methods

The synthesis of 2-{2-[(E)-[(2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENOXY}ACETIC ACID involves multiple steps. The key steps include the formation of the triazole ring and the subsequent attachment of the bromophenyl and phenyl groups. The reaction conditions typically involve the use of solvents such as methanol and catalysts like methanesulfonic acid . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-{2-[(E)-[(2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENOXY}ACETIC ACID undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Mechanism of Action

The mechanism of action of 2-{2-[(E)-[(2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects . For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer effects could result from the disruption of cellular signaling pathways .

Properties

Molecular Formula

C25H20BrN5O4S

Molecular Weight

566.4 g/mol

IUPAC Name

2-[2-[(E)-[[2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C25H20BrN5O4S/c26-19-12-10-17(11-13-19)24-29-30-25(31(24)20-7-2-1-3-8-20)36-16-22(32)28-27-14-18-6-4-5-9-21(18)35-15-23(33)34/h1-14H,15-16H2,(H,28,32)(H,33,34)/b27-14+

InChI Key

KVYYMWRBXLHCJC-MZJWZYIUSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3OCC(=O)O)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3OCC(=O)O)C4=CC=C(C=C4)Br

Origin of Product

United States

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